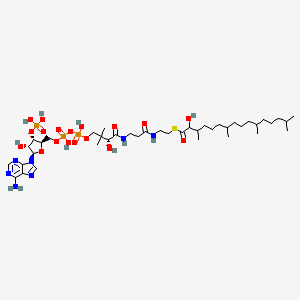

2-Hydroxyphytanoyl-CoA

Description

Properties

Molecular Formula |

C41H74N7O18P3S |

|---|---|

Molecular Weight |

1078.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |

InChI |

InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |

InChI Key |

WNVFJMYPVBOLKV-YLNUKALLSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Synonyms |

alpha-hydroxyphytanoyl-CoA hydroxyphytanoyl-CoA hydroxyphytanoyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxyphytanoyl-CoA and the Alpha-Oxidation Pathway of Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-oxidation of fatty acids is a critical metabolic pathway, primarily responsible for the degradation of branched-chain fatty acids that cannot be processed by the more common beta-oxidation pathway. A key substrate for this pathway is phytanic acid, a 3-methyl-branched fatty acid derived from dietary sources. The accumulation of phytanic acid is implicated in several neurological disorders, most notably Adult Refsum Disease. This technical guide provides an in-depth exploration of the alpha-oxidation pathway, with a particular focus on the pivotal role of the intermediate, 2-hydroxyphytanoyl-CoA. We will delve into the biochemical mechanism, the key enzymes involved, and the associated genetic disorders. Furthermore, this guide presents quantitative data, detailed experimental protocols for the study of this pathway, and visual diagrams to elucidate the complex processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the study of fatty acid metabolism and related pathologies.

Introduction to the Alpha-Oxidation Pathway

The alpha-oxidation pathway is a catabolic process that shortens fatty acids by a single carbon atom from the carboxyl end.[1] In humans, this pathway is essential for the degradation of dietary phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid that cannot undergo beta-oxidation due to the presence of a methyl group on its β-carbon.[1] The alpha-oxidation of phytanic acid occurs primarily within peroxisomes and involves a series of enzymatic reactions that ultimately convert it to pristanic acid.[2][3] Pristanic acid, having a methyl group on its α-carbon, can then be further metabolized through peroxisomal beta-oxidation.[1]

The central intermediate in the alpha-oxidation of phytanoyl-CoA is this compound. Its formation and subsequent cleavage are critical steps in this metabolic sequence. Dysregulation of this pathway, most commonly due to genetic defects in the enzymes involved, leads to the accumulation of phytanic acid in tissues and plasma, resulting in the severe neurological disorder known as Adult Refsum Disease.[2]

The Biochemical Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that takes place within the peroxisomes.[2]

The pathway can be summarized as follows:

-

Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and Mg2+.[4]

-

Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form this compound. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (also known as phytanoyl-CoA dioxygenase). This step is dependent on the presence of Fe2+, O2, and 2-oxoglutarate.[2][5]

-

Cleavage of this compound: The intermediate, this compound, is subsequently cleaved into two products: pristanal (B217276) (an aldehyde that is one carbon shorter than phytanic acid) and formyl-CoA. This crucial step is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme This compound lyase .[2][6]

-

Oxidation of Pristanal: Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[2] Pristanic acid can then enter the beta-oxidation pathway for further degradation.[7]

Diagram of the Alpha-Oxidation Pathway

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Key Enzymes of the Alpha-Oxidation Pathway

Phytanoyl-CoA Hydroxylase (PHYH)

Phytanoyl-CoA hydroxylase is a non-heme iron-containing dioxygenase that catalyzes the first committed step in the alpha-oxidation of phytanoyl-CoA.[5] Mutations in the PHYH gene are the primary cause of Adult Refsum Disease.[6] The enzyme utilizes 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate (B1194679) during the hydroxylation reaction.[5]

This compound Lyase (HACL1)

This compound lyase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of this compound.[6] This reaction is a critical decarboxylation step that shortens the fatty acid chain by one carbon. The enzyme is a homotetramer and is also involved in the degradation of 2-hydroxy long-chain fatty acids.[8]

Quantitative Data

Table 1: Plasma Phytanic Acid Levels

| Condition | Phytanic Acid Concentration (mg/dL) | Phytanic Acid Concentration (µmol/L) |

| Normal | ≤ 0.2 | < 33 |

| Adult Refsum Disease | 10 - 50 (or higher) | > 200 (up to 100-fold increase) |

Data sourced from Medscape and Geneskin.[9][10]

Table 2: Enzyme Activity in Cultured Fibroblasts

| Enzyme/Process | Control Fibroblasts Activity | Refsum Disease Fibroblasts Activity |

| Phytanic Acid Oxidation | 37.1 ± 2.65 pmol/h per mg protein | Not detected |

| Phytanoyl-CoA Ligase | 9.86 ± 0.09 nmol/h per mg protein | 10.25 ± 0.31 nmol/h per mg protein |

Data sourced from a study on the defect in alpha-oxidation in Refsum disease.[11]

Experimental Protocols

Culturing of Human Dermal Fibroblasts from Skin Biopsy

This protocol describes the establishment of primary human dermal fibroblast cultures from a skin biopsy, a common method for the diagnostic evaluation of Refsum disease.[4][12][13][14]

Materials:

-

Skin biopsy sample

-

Sterile T25 and T75 cell culture flasks

-

DMEM-F12 medium with GlutaMAX

-

Fetal Calf Serum (FCS), heat-inactivated

-

Penicillin/Streptomycin solution

-

HEPES buffer

-

Sodium pyruvate (B1213749) solution

-

Trypsin-EDTA solution

-

Sterile petri dishes, scalpels, and forceps

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Aseptically transfer the skin biopsy to a sterile petri dish. Using a sterile scalpel, mince the tissue into small fragments (approximately 1-2 mm).

-

Place the tissue fragments into a T25 culture flask. Add a minimal amount of complete culture medium (DMEM-F12 supplemented with 20% FCS, 1% Penicillin/Streptomycin, 1% HEPES, and 1% sodium pyruvate) to allow the fragments to adhere to the flask surface.

-

Incubate the flask in a CO2 incubator at 37°C. Do not disturb the flask for the first 3-4 days to allow the tissue fragments to attach.

-

After initial attachment, carefully add more complete culture medium. Monitor the flask every 2-3 days for fibroblast outgrowth from the tissue explants.

-

Once a significant population of fibroblasts has migrated from the explants, the cells can be subcultured. Remove the medium, wash with PBS, and add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

-

Seed the cells into a new T75 flask for expansion.

-

Cryopreserve fibroblast stocks at early passages for future use.

Measurement of Phytanic Acid Alpha-Oxidation Activity

This assay measures the overall alpha-oxidation activity in cultured fibroblasts by quantifying the production of radiolabeled CO2 from a radiolabeled phytanic acid substrate.

Materials:

-

Cultured human fibroblasts

-

[1-14C]phytanic acid

-

Scintillation vials and scintillation fluid

-

CO2 trapping solution (e.g., hyamine hydroxide)

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Perchloric acid

Procedure:

-

Culture fibroblasts to confluency in petri dishes.

-

Prepare the incubation medium containing [1-14C]phytanic acid complexed to albumin in the incubation buffer.

-

Aspirate the culture medium from the cells and add the incubation medium.

-

Place a small vial containing a CO2 trapping agent (e.g., a filter paper wick soaked in hyamine hydroxide) in the center of the dish.

-

Seal the dishes and incubate at 37°C for a defined period (e.g., 2-4 hours).

-

Stop the reaction by injecting perchloric acid into the incubation medium, which releases the dissolved 14CO2.

-

Continue incubation for an additional hour to ensure complete trapping of the 14CO2.

-

Remove the filter paper wick and place it in a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the results.

Quantification of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of phytanic acid in plasma or cultured cells using GC-MS.[15][16][17][18]

Materials:

-

Plasma sample or cell pellet

-

Internal standard (e.g., deuterated phytanic acid)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Derivatizing agent (e.g., BF3-methanol)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To a known amount of plasma or cell homogenate, add a known amount of the internal standard.

-

Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol.

-

Derivatization: The extracted fatty acids are converted to their methyl esters (FAMEs) by incubation with a derivatizing agent like BF3-methanol at an elevated temperature.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The FAMEs are separated on the gas chromatography column and detected by the mass spectrometer.

-

Quantification: The amount of phytanic acid is determined by comparing the peak area of its methyl ester to the peak area of the internal standard.

Diagram of a Diagnostic Workflow for Refsum Disease

Caption: A typical diagnostic workflow for Adult Refsum Disease.

Conclusion

The alpha-oxidation pathway of fatty acids, and specifically the metabolism of phytanic acid through the intermediate this compound, is a critical area of study for understanding certain inherited metabolic and neurological disorders. This technical guide has provided a comprehensive overview of the biochemical pathway, the key enzymes involved, and the quantitative changes observed in disease states. The detailed experimental protocols and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to further investigate this pathway and develop potential therapeutic interventions for conditions such as Adult Refsum Disease. Continued research into the intricacies of alpha-oxidation holds promise for improving the diagnosis and treatment of these debilitating disorders.

References

- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.9. Lipid and Cellular Fatty Acid Analysis [bio-protocol.org]

- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 6. This compound lyase - Wikipedia [en.wikipedia.org]

- 7. Pristanic acid - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneskin.org [geneskin.org]

- 11. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 13. Isolation and Culture of Human Dermal Fibroblasts | Springer Nature Experiments [experiments.springernature.com]

- 14. Video: Skin Punch Biopsy Explant Culture for Derivation of Primary Human Fibroblasts [jove.com]

- 15. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 16. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 17. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids. — Cancer Epidemiology Unit (CEU) [ceu.ox.ac.uk]

The Critical Nexus: 2-Hydroxyphytanoyl-CoA in the Pathophysiology of Refsum Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Refsum disease is an autosomal recessive inherited disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in plasma and tissues.[1] The underlying biochemical defect lies in the peroxisomal alpha-oxidation pathway, specifically the impairment of phytanoyl-CoA hydroxylase (PHYH), the enzyme responsible for the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1][2] This metabolic block is the central event in the pathology of the disease, leading to a cascade of cytotoxic effects that manifest as a complex neurocutaneous syndrome.[3] This guide provides a detailed examination of the role of this compound in Refsum disease, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular pathways involved.

Introduction to Refsum Disease and Phytanic Acid Metabolism

Refsum disease, first described by Sigvald Refsum in 1946, presents with a characteristic tetrad of clinical features: retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[1][4] The discovery of phytanic acid accumulation in these patients marked a pivotal moment, identifying it as an inborn error of lipid metabolism.[5]

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is an exogenous fatty acid derived primarily from the chlorophyll (B73375) in the diet, found in sources like dairy products, ruminant fats, and certain fish.[4][6] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway.[5][7] Instead, it undergoes a process of α-oxidation within the peroxisomes.[8][9]

The initial and rate-limiting step of this pathway is the conversion of phytanoyl-CoA to this compound. In Refsum disease, a deficiency in the enzyme catalyzing this reaction, phytanoyl-CoA hydroxylase (PHYH), leads to a metabolic standstill.[1] This results in the systemic accumulation of phytanic acid, which is believed to exert toxic effects on various tissues, particularly the nervous and cardiac systems, leading to the clinical manifestations of the disease.[3][6]

The Peroxisomal α-Oxidation Pathway of Phytanic Acid

The catabolism of phytanic acid is a multi-step enzymatic process localized within the peroxisomes.[8] The inability to form this compound is the core defect in the majority of Refsum disease cases.

The pathway proceeds as follows:

-

Activation: Phytanic acid is first activated to its coenzyme A ester, phytanoyl-CoA.[10]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated to this compound by the enzyme phytanoyl-CoA hydroxylase (PHYH) . This is an iron(II) and 2-oxoglutarate-dependent oxygenase.[2][5] This step is deficient in classic Refsum disease.

-

Cleavage: this compound is cleaved by This compound lyase (HACL1) , a thiamine (B1217682) pyrophosphate-dependent enzyme, to form pristanal (B217276) and formyl-CoA.[9][11]

-

Oxidation: Pristanal is subsequently oxidized to pristanic acid by an NAD+-dependent dehydrogenase.[11]

-

β-Oxidation: Pristanic acid, now lacking the β-methyl group that hindered initial oxidation, can be further metabolized through several cycles of peroxisomal β-oxidation.[9]

Pathophysiology: The Consequences of Impaired this compound Synthesis

The pathology of Refsum disease is a direct consequence of the enzymatic defect in the α-oxidation pathway. Over 90% of adult Refsum disease cases are caused by mutations in the PHYH gene, leading to a deficient or non-functional phytanoyl-CoA hydroxylase enzyme.[12][13] A smaller subset of patients has mutations in the PEX7 gene, which encodes the receptor required for importing PHYH into the peroxisome, resulting in the same functional deficiency.[12][14]

The inability to synthesize this compound leads to a massive accumulation of its precursor, phytanic acid, in various tissues, particularly adipose, nervous, and cardiac tissues.[6] The cytotoxic effects of elevated phytanic acid are multifaceted and are thought to include:

-

Membrane Destabilization: Incorporation of the bulky, branched-chain phytanic acid into cell membranes, including myelin, can alter their fluidity and function, contributing to peripheral neuropathy.

-

Mitochondrial Dysfunction: Phytanic acid has been shown to impair mitochondrial function by disrupting the electron transport chain, increasing the production of reactive oxygen species (ROS), and interfering with calcium homeostasis.[3][10]

-

Gene Expression Modulation: Phytanic acid can act as a signaling molecule, affecting nuclear signal transduction pathways and altering the expression of genes involved in lipid metabolism and cellular stress responses.[5]

Quantitative Data in Refsum Disease

The biochemical diagnosis of Refsum disease is confirmed by measuring the concentration of phytanic acid in plasma or serum and by assessing the activity of the α-oxidation pathway enzymes in cultured fibroblasts.

Table 1: Plasma Phytanic Acid Concentrations

| Subject Group | Plasma Phytanic Acid Concentration | Normal Range |

| Healthy Individuals | < 0.2 mg/dL (< 3 µg/mL or < 33 µM) | Yes |

| Patients with Refsum Disease | 10 - 50 mg/dL or higher (>200 µmol/L) | No |

| Patient 1 (Case Study) | 256 µg/mL | No |

| Patient 2 (Case Study) | 48.2 µmol/L | No |

Data compiled from Medscape, GeneReviews, and a 2023 case study.[3][13][15][16]

Table 2: Phytanic Acid α-Oxidation Enzyme Activity in Cultured Fibroblasts

| Enzyme/Process | Control Fibroblasts (Activity) | Refsum Disease Fibroblasts (Activity) |

| Phytanic Acid Oxidation (Peroxisomal) | 37.1 ± 2.65 pmol/h/mg protein | Not detected |

| Phytanoyl-CoA Ligase | 9.86 ± 0.09 nmol/h/mg protein | 10.25 ± 0.31 nmol/h/mg protein |

| Palmitic Acid Oxidation (Peroxisomal) | Normal | Normal |

Data from a study on phytanic acid oxidation in subcellular organelles.[8] This data clearly demonstrates that the defect is specific to the phytanic acid oxidation pathway within the peroxisomes, as other peroxisomal functions like ligase activity and oxidation of other fatty acids remain intact.[8]

Experimental Protocols

Measurement of Plasma Phytanic Acid

Principle: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of phytanic acid in biological samples. The method involves extraction of lipids, derivatization of fatty acids to volatile esters, and subsequent separation and quantification.

Methodology:

-

Sample Preparation: Collect whole blood in an EDTA tube and separate plasma by centrifugation.

-

Lipid Extraction: Extract total lipids from a known volume of plasma using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Saponification: Saponify the lipid extract with methanolic KOH to release free fatty acids from their esterified forms.

-

Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride (BF3) in methanol.

-

GC-MS Analysis:

-

Inject the FAMEs mixture into a gas chromatograph equipped with a capillary column suitable for fatty acid separation.

-

The separated FAMEs are introduced into a mass spectrometer.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions characteristic of phytanic acid methyl ester.

-

-

Quantification: Calculate the concentration of phytanic acid by comparing its peak area to that of a known concentration of an internal standard (e.g., deuterated phytanic acid) added at the beginning of the procedure.

Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity in Fibroblasts

Principle: The activity of PHYH is determined by measuring the conversion of a radiolabeled or stable isotope-labeled substrate (phytanic acid) to its product (pristanic acid, via the intermediate this compound) in cultured skin fibroblast homogenates.

Methodology:

-

Cell Culture: Culture skin fibroblasts from a patient biopsy and a healthy control under standard conditions.

-

Homogenization: Harvest the cells and prepare a cell homogenate by sonication or Dounce homogenization in a suitable buffer.

-

Enzyme Assay:

-

Incubate the cell homogenate with [1-¹⁴C]phytanic acid or [1-¹³C]phytanic acid.

-

The reaction mixture must contain necessary co-factors for the entire α-oxidation pathway, including CoA, ATP, Mg²⁺, 2-oxoglutarate, Fe²⁺, ascorbate, and NAD⁺.

-

The reaction is typically run for a set time at 37°C.

-

-

Extraction and Separation:

-

Stop the reaction and extract the lipids.

-

Separate the substrate (phytanic acid) from the final product (pristanic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Detection and Quantification:

-

If using a radiolabeled substrate, quantify the amount of radiolabeled pristanic acid formed using liquid scintillation counting.

-

If using a stable isotope-labeled substrate, analyze the products by GC-MS to determine the amount of labeled pristanic acid.[17]

-

-

Calculation: Express the enzyme activity as the amount of product formed per unit of time per milligram of protein in the homogenate (e.g., pmol/h/mg protein). A severe reduction or absence of activity compared to the control is diagnostic for Refsum disease.[13]

Conclusion

The metabolic conversion of phytanoyl-CoA to this compound is a critical, indispensable step in the degradation of dietary phytanic acid. In Refsum disease, the genetic impairment of phytanoyl-CoA hydroxylase activity creates a profound metabolic block at this precise point. The resulting failure to synthesize this compound leads directly to the accumulation of phytanic acid, the central driver of the disease's severe neuro-visceral pathology. Understanding this specific enzymatic step is therefore paramount for the diagnosis, monitoring, and development of future therapeutic strategies, which may include enzyme replacement, gene therapy, or pharmacological approaches to bypass or mitigate this critical metabolic failure.

References

- 1. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. academic.oup.com [academic.oup.com]

- 6. title [tellmegen.com]

- 7. Phytanic acid pathway and Refsum disease | PPTX [slideshare.net]

- 8. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 14. Molecular basis of Refsum disease: sequence variations in phytanoyl-CoA hydroxylase (PHYH) and the PTS2 receptor (PEX7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. geneskin.org [geneskin.org]

- 17. In vivo study of phytanic acid alpha-oxidation in classic Refsum's disease and chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of 2-Hydroxyphytanoyl-CoA Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 2-hydroxyphytanoyl-CoA lyase (HACL1), a critical enzyme in the α-oxidation of phytanic acid. Initially identified as this compound lyase (2-HPCL), this thiamine (B1217682) pyrophosphate-dependent peroxisomal enzyme plays a crucial role in the degradation of 3-methyl-branched fatty acids.[1][2] This document details the enzyme's function, structural properties, and kinetic parameters, supported by structured data tables and detailed experimental protocols from seminal research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biochemical context and the methodologies employed in its study.

Introduction

The α-oxidation of phytanic acid, a 3-methyl-branched fatty acid, is a critical metabolic pathway, and its dysfunction leads to the accumulation of phytanic acid, characteristic of Refsum disease.[3][4] this compound lyase (HACL1) was identified as the enzyme responsible for the third step in this pathway.[1][5] It catalyzes the carbon-carbon bond cleavage of 2-hydroxy-3-methylacyl-CoA, yielding formyl-CoA and a 2-methyl-branched fatty aldehyde.[1][5][6] This discovery was significant as it identified a novel thiamine pyrophosphate (TPP)-dependent enzyme in mammalian peroxisomes.[1][2] HACL1 has since been shown to also be involved in the shortening of 2-hydroxy long-chain fatty acids.[2][7]

Discovery and Purification

HACL1 was first purified from the matrix protein fraction of rat liver peroxisomes.[1][8] The purification process involved several successive chromatographic steps, leading to a 67-fold purification with a 3% yield.[8][9] The purified enzyme was identified as a homotetramer with each subunit having a molecular mass of approximately 63 kDa.[1][5][8]

Table 1: Purification Summary of Rat Liver this compound Lyase

| Purification Step | Total Protein (mg) | Total Activity (mU) | Specific Activity (mU/mg) | Purification (n-fold) | Yield (%) |

| Peroxisomal Matrix | 150 | 1260 | 8.4 | 1 | 100 |

| Phosphocellulose | 18 | 756 | 42 | 5 | 60 |

| Hydroxyapatite (B223615) | 2.5 | 420 | 168 | 20 | 33 |

| Gel Filtration | 0.3 | 167 | 558 | 67 | 13 |

Data adapted from Foulon et al., 1999.

Molecular Characterization

Following purification, peptide sequencing of the rat protein enabled the identification and cloning of the human HACL1 cDNA.[1] The human cDNA contains an open reading frame of 1,734 bases, encoding a polypeptide with a calculated molecular mass of 63,732 Da.[1][5] The recombinant human protein expressed in mammalian cells exhibited lyase activity, confirming its identity.[1] HACL1 displays homology to bacterial oxalyl-CoA decarboxylases and contains a TPP-binding consensus domain in its C-terminal region.[1][5]

Enzymatic Properties and Kinetics

The initial characterization of HACL1 revealed its dependence on the cofactors thiamine pyrophosphate (TPP) and Mg²⁺ for its catalytic activity.[1][5] The enzyme catalyzes the cleavage of this compound into formyl-CoA and pristanal.[10]

Table 2: Kinetic and Cofactor Parameters of this compound Lyase

| Parameter | Value | Substrate/Cofactor |

| Specific Activity | 558 mU/mg protein | 2-hydroxy-3-methylhexadecanoyl-CoA |

| Apparent Km | 15 µM | 2-hydroxy-3-methylhexadecanoyl-CoA |

| Optimal TPP Concentration | 20 µM | Thiamine Pyrophosphate |

| Optimal Mg²⁺ Concentration | 0.8 mM | Magnesium Chloride |

Data sourced from Foulon et al., 1999.[5][8]

Metabolic Pathway and Cellular Localization

HACL1 is a peroxisomal enzyme, a localization confirmed by cell fractionation studies.[11][12] It plays a key role in the α-oxidation pathway of phytanic acid.

Experimental Protocols

Purification of this compound Lyase from Rat Liver Peroxisomes

-

Preparation of Peroxisomal Matrix: Isolate peroxisomes from rat liver and subfractionate to obtain the matrix proteins.

-

Phosphocellulose Chromatography: Apply the peroxisomal matrix fraction to a phosphocellulose column. Elute the enzyme using a linear gradient of KCl.

-

Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a phosphate (B84403) buffer gradient.

-

Gel Filtration Chromatography: Further purify the active fractions by gel filtration on a Superdex 200 column.

-

Protein Analysis: Analyze the purity of the final preparation by SDS/PAGE.

This compound Lyase Enzyme Assay

The activity of HACL1 is quantified by measuring the production of [¹⁴C]formate from [1-¹⁴C]2-hydroxy-3-methylhexadecanoyl-CoA. The primary product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate, which is then measured as ¹⁴CO₂ after acidification.[5]

-

Reaction Mixture: Prepare a final assay volume of 250 µL containing 50 mM Tris buffer (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl₂, 20 µM TPP, and 40 µM 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA.[5]

-

Enzyme Addition: Start the reaction by adding 50 µL of the enzyme source.

-

Incubation: Incubate the mixture at 37°C.

-

Stopping the Reaction: Terminate the reaction by adding acid.

-

Quantification: Measure the released ¹⁴CO₂ by scintillation counting.

Conclusion

The discovery and initial characterization of this compound lyase have been pivotal in understanding the molecular basis of phytanic acid metabolism and its associated disorders. This guide provides a foundational understanding for researchers and professionals in drug development, offering detailed insights into the enzyme's properties and the experimental approaches used for its study. Further research into the structure, regulation, and substrate specificity of HACL1 will continue to be crucial for developing therapeutic strategies for Refsum disease and other related metabolic disorders.

References

- 1. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. portlandpress.com [portlandpress.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. HACL1 2-hydroxyacyl-CoA lyase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Peroxisomal Nexus: A Technical Guide to the Subcellular Localization of 2-Hydroxyphytanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of 2-hydroxyphytanoyl-CoA is a critical step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, leads to severe neurological disorders such as Refsum disease. The subcellular compartmentalization of this metabolic process is exclusively within the peroxisome. This technical guide provides an in-depth exploration of the peroxisomal localization of this compound metabolism, focusing on the key enzyme, 2-hydroxyacyl-CoA lyase (HACL1). We will detail the biochemical pathway, present quantitative data, outline experimental protocols for determining subcellular localization and enzyme activity, and visualize the relevant metabolic and signaling pathways.

Introduction: The Alpha-Oxidation Pathway and the Role of Peroxisomes

Most fatty acids are catabolized through beta-oxidation. However, 3-methyl-branched fatty acids like phytanic acid cannot be processed by this pathway due to the methyl group at the β-carbon position. Instead, they undergo alpha-oxidation, a process that shortens the fatty acid by one carbon atom, allowing the resulting product, pristanic acid, to enter the beta-oxidation pathway. Early research has definitively established that the entire machinery for fatty acid alpha-oxidation is localized within peroxisomes.

The central intermediate in this pathway is this compound. Its formation and subsequent cleavage are quintessential peroxisomal functions. The key enzyme responsible for the metabolism of this compound is 2-hydroxyacyl-CoA lyase (HACL1), previously known as this compound lyase (2-HPCL). HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of this compound into pristanal (B217276) and formyl-CoA.

The Core Reaction: HACL1-Mediated Cleavage

The metabolism of this compound within the peroxisome is a single, critical enzymatic step.

-

Substrate: this compound

-

Enzyme: 2-hydroxyacyl-CoA lyase 1 (HACL1; EC 4.1.2.63)

-

Cofactors: Thiamine pyrophosphate (TPP) and Mg2+

-

Products: Pristanal (a 2-methyl-branched fatty aldehyde) and Formyl-CoA

Formyl-CoA is then rapidly hydrolyzed to formate. HACL1 is a homotetramer and possesses a C-terminal peroxisomal targeting signal (PTS1), which directs its import into the peroxisomal matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to HACL1, the central enzyme in peroxisomal this compound metabolism.

Table 1: Kinetic Properties of Rat Liver this compound Lyase (HACL1)

| Parameter | Value | Substrate | Reference |

| Apparent Km | 15 µM | 2-hydroxy-3-methylhexadecanoyl-CoA |

This data was determined using a partially purified enzyme preparation from rat liver peroxisomes.

Table 2: Impact of HACL1 Deficiency on Hepatic Fatty Acid Levels in Mice

| Fatty Acid | Fold Change in Hacl1-/- Mice (vs. Wild-Type) | Significance | Reference |

| Phytanic Acid | ~2.4-fold increase | p < 0.01 | |

| 2-Hydroxyphytanic Acid | ~55-fold increase | p < 0.01 | |

| Heptadecanoic Acid | Significant decrease | p < 0.01 |

Mice were fed a high phytol (B49457) diet. The dramatic accumulation of 2-hydroxyphytanic acid directly demonstrates the critical role of HACL1 in its peroxisomal degradation.

Experimental Protocols

Determining the subcellular localization and activity of enzymes like HACL1 is fundamental to understanding their function. Below are detailed methodologies for key experiments.

Protocol for Subcellular Fractionation and Peroxisome Isolation

This protocol is adapted from methods used to localize peroxisomal enzymes in rat liver.

Objective: To separate cellular organelles, particularly peroxisomes, from other components to demonstrate the localization of HACL1 activity.

Materials:

-

Fresh rat liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, pH 7.4)

-

Sucrose gradient solutions (e.g., 35%, 42%, 54% w/v)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge with swinging-bucket rotor

-

Bradford assay reagents for protein quantification

Procedure:

-

Homogenization: Mince fresh rat liver tissue on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction enriched with mitochondria and peroxisomes.

-

-

Density Gradient Ultracentrifugation:

-

Resuspend the pellet from the previous step in a small volume of homogenization buffer.

-

Carefully layer the resuspended pellet onto a pre-formed discontinuous sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000 x g for 2-3 hours) in an ultracentrifuge.

-

Peroxisomes will band at a specific density within the gradient, separate from mitochondria and other organelles.

-

-

Fraction Collection and Analysis:

-

Carefully collect fractions from the gradient.

-

Analyze each fraction for protein content, marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria), and HACL1 activity or protein levels (via Western blot).

-

Protocol for Measuring 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of a radiolabeled substrate into formate, which is then quantified.

Objective: To quantify the enzymatic activity of HACL1 in isolated subcellular fractions or purified enzyme preparations.

Materials:

-

Enzyme source (e.g., peroxisomal fraction)

-

Reaction buffer (50 mM Tris-HCl, pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Magnesium Chloride (MgCl2)

-

Thiamine pyrophosphate (TPP)

-

Radiolabeled substrate: 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture with final concentrations of:

-

50 mM Tris buffer, pH 7.5

-

6.6 µM BSA

-

0.8 mM MgCl2

-

20 µM TPP

-

40 µM 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA

-

-

Enzyme Addition: Start the reaction by adding 50 µl of the enzyme source to 200 µl of the reaction medium.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Measurement:

-

Terminate the reaction (e.g., by adding acid).

-

The product, [14C]formyl-CoA, readily hydrolyzes to [14C]formate.

-

The [14C]formate is measured as evolved 14CO2 after oxidation, which is trapped and quantified using a liquid scintillation counter.

-

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein (e.g., in mU/mg).

Protocol for Immunofluorescence Microscopy

This method allows for the direct visualization of HACL1's location within the cell.

Objective: To visually confirm the peroxisomal localization of HACL1 protein.

Materials:

-

Cultured cells (e.g., human fibroblasts or hepatocytes) grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-HACL1

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Peroxisomal marker: Mouse anti-PMP70 antibody followed by a different fluorescently-labeled secondary (e.g., Alexa Fluor 594)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Fixation: Grow cells on coverslips to ~70% confluency. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes to allow antibodies to access intracellular proteins.

-

Blocking: Wash with PBS and incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a solution containing both the anti-HACL1 and the anti-PMP70 primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash thoroughly with PBS. Incubate with a solution containing both fluorescently-labeled secondary antibodies for 1 hour in the dark.

-

Staining and Mounting: Wash thoroughly with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Co-localization of the HACL1 signal (e.g., green) with the PMP70 peroxisomal marker signal (e.g., red) will appear as yellow in a merged image, confirming peroxisomal localization.

Visualizations of Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key metabolic pathway and an experimental workflow.

The Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 2-hydroxyphytanoyl-CoA from phytanoyl-CoA is a critical step in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. This conversion is catalyzed by the peroxisomal enzyme phytanoyl-CoA 2-hydroxylase (PhyH), a member of the Fe(II) and 2-oxoglutarate-dependent oxygenase superfamily. Deficiencies in PhyH activity lead to the accumulation of phytanic acid, resulting in the rare and severe neurological disorder, Refsum disease. This technical guide provides an in-depth overview of the enzymatic reaction, including its mechanism, substrate specificity, and kinetics. Detailed experimental protocols for the synthesis of the substrate, purification of the enzyme, and measurement of its activity are provided to facilitate further research and drug development efforts targeting this crucial metabolic pathway.

Introduction

Phytanic acid, a 3-methyl-branched fatty acid, is primarily derived from the microbial degradation of chlorophyll (B73375) in the gut of ruminants and is subsequently ingested by humans through meat and dairy products.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the conventional β-oxidation pathway. Instead, it undergoes α-oxidation, a process initiated by the hydroxylation of phytanoyl-CoA to this compound.[2] This essential step is catalyzed by phytanoyl-CoA 2-hydroxylase (PhyH), also known as phytanoyl-CoA dioxygenase (PAHX).[3]

PhyH is a non-heme iron-containing enzyme that utilizes 2-oxoglutarate (2-OG) and molecular oxygen as co-substrates to introduce a hydroxyl group at the C-2 position of phytanoyl-CoA.[4] The reaction releases succinate (B1194679) and carbon dioxide as byproducts.[4] A deficiency in the PHYH gene leads to the autosomal recessive disorder Refsum disease, characterized by the toxic accumulation of phytanic acid in various tissues, leading to severe neurological symptoms.[5] Understanding the biosynthesis of this compound is therefore of paramount importance for the development of therapeutic strategies for this debilitating condition.

The Enzymatic Reaction

The hydroxylation of phytanoyl-CoA to this compound is a complex enzymatic reaction that occurs within the peroxisomes.

Reaction Mechanism

PhyH belongs to the superfamily of Fe(II) and 2-oxoglutarate dependent dioxygenases. The catalytic cycle is initiated by the binding of 2-oxoglutarate to the Fe(II) center in the enzyme's active site. This is followed by the binding of the primary substrate, phytanoyl-CoA. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2, and the formation of a highly reactive ferryl intermediate. This intermediate then hydroxylates the C-2 position of phytanoyl-CoA to form this compound.[4]

Substrates and Cofactors

The reaction catalyzed by PhyH requires the following substrates and cofactors:

-

Phytanoyl-CoA: The primary substrate.

-

2-Oxoglutarate (2-OG): A co-substrate that is decarboxylated to succinate.

-

Molecular Oxygen (O₂): The oxidizing agent.

-

Iron (Fe(II)): A crucial cofactor at the heart of the enzyme's active site.

-

Ascorbate (B8700270): While not consumed stoichiometrically, ascorbate is often required in vitro to maintain the iron in its reduced Fe(II) state.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human PhyH have been determined for its primary substrates.

| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |

| Phytanoyl-CoA | ~30 - 49 | 246 ± 17 | [1] |

| 2-Oxoglutarate | 118 ± 16 | Not Reported | [1] |

Substrate Specificity

PhyH exhibits a degree of substrate specificity, primarily acting on 3-methyl-branched fatty acyl-CoAs.

| Substrate | Relative Activity (%) | Reference |

| Phytanoyl-CoA | 100 | [6] |

| 3-Methylhexadecanoyl-CoA | High | [6] |

| Other 3-methylacyl-CoAs (C7-C16) | Active | [6] |

| 3-Ethylacyl-CoA | Moderately Active | [6] |

| 3-Propylacyl-CoA | Poorly Active | [6] |

| 2-Methyl-branched acyl-CoAs | No Activity | [6] |

| 4-Methyl-branched acyl-CoAs | No Activity | [6] |

| Straight-chain acyl-CoAs | No Activity | [6] |

Optimal Reaction Conditions

| Parameter | Optimal Value | Reference |

| pH | ~7.5 | [1] |

Experimental Protocols

Synthesis of Phytanoyl-CoA

Principle: Phytanoyl-CoA can be synthesized from phytanic acid and Coenzyme A (CoA) using a suitable activating agent, such as a carbodiimide (B86325) or by converting the fatty acid to an activated ester. The following is a general protocol based on methods described in the literature.[7]

Materials:

-

Phytanic acid

-

Coenzyme A, lithium salt

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Buffer for purification (e.g., potassium phosphate (B84403) buffer)

-

HPLC system with a C18 column

Procedure:

-

Dissolve phytanic acid in the anhydrous solvent.

-

Add the coupling agent (e.g., DCC) and stir at room temperature for a specified time to form the activated intermediate.

-

In a separate vial, dissolve Coenzyme A in an aqueous buffer.

-

Slowly add the activated phytanic acid solution to the CoA solution with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Once the reaction is complete, purify the phytanoyl-CoA using reversed-phase HPLC.

-

Lyophilize the purified fractions to obtain phytanoyl-CoA as a powder.

Expression and Purification of Recombinant Human PhyH

Principle: Recombinant human PhyH can be expressed in E. coli and purified using affinity chromatography. The following protocol is a generalized procedure based on published methods.[8][9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human PHYH gene with an affinity tag (e.g., His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., Tris-HCl with lysozyme, DNase, and protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash buffer (lysis buffer with a low concentration of imidazole)

-

Elution buffer (lysis buffer with a high concentration of imidazole)

-

Dialysis buffer

Procedure:

-

Transform the E. coli expression strain with the PhyH expression vector.

-

Grow a culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged PhyH with elution buffer.

-

Analyze the fractions by SDS-PAGE for purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Phytanoyl-CoA 2-Hydroxylase Activity Assays

Two common methods for measuring PhyH activity are the HPLC-based assay and the ¹⁴CO₂ release assay.

Principle: This assay directly measures the formation of the product, this compound, from the substrate, phytanoyl-CoA, using reversed-phase high-performance liquid chromatography (HPLC).[10]

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Phytanoyl-CoA (substrate)

-

2-Oxoglutarate (co-substrate)

-

FeSO₄

-

Ascorbate

-

Purified PhyH enzyme

Procedure:

-

Prepare the reaction mixture containing all components except the enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified PhyH enzyme.

-

Incubate for a specific time period.

-

Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by reversed-phase HPLC with UV detection (monitoring at a wavelength appropriate for the CoA moiety, e.g., 260 nm).

-

Quantify the amount of this compound formed by comparing the peak area to a standard curve.

Principle: This is a highly sensitive radiometric assay that measures the release of ¹⁴CO₂ from [1-¹⁴C]-2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA.

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Phytanoyl-CoA (substrate)

-

[1-¹⁴C]-2-Oxoglutarate (labeled co-substrate)

-

FeSO₄

-

Ascorbate

-

Purified PhyH enzyme

Procedure:

-

Set up the reaction in a sealed vial containing a small cup with a trapping agent for CO₂ (e.g., a piece of filter paper soaked in a strong base like hyamine hydroxide).

-

Prepare the reaction mixture containing all components except the enzyme in the bottom of the vial.

-

Initiate the reaction by injecting the enzyme into the mixture.

-

Incubate at the desired temperature for a specific time.

-

Stop the reaction by injecting a strong acid (e.g., perchloric acid), which also facilitates the release of dissolved ¹⁴CO₂ from the solution.

-

Allow the ¹⁴CO₂ to be trapped by the base for a period of time.

-

Remove the trapping agent and measure the radioactivity using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of ¹⁴CO₂ captured.

Visualizations

Caption: The alpha-oxidation pathway of phytanic acid.

Caption: Generalized workflow for PhyH activity assays.

Conclusion

The biosynthesis of this compound from phytanoyl-CoA, catalyzed by phytanoyl-CoA 2-hydroxylase, is a pivotal reaction in the metabolism of branched-chain fatty acids. A thorough understanding of this enzyme's function, kinetics, and regulation is essential for elucidating the pathology of Refsum disease and for the development of novel therapeutic interventions. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of metabolic science. Further research into the specific inhibitors and activators of PhyH could pave the way for new treatments for Refsum disease and other related peroxisomal disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic studies on the peroxisomal oxygenase phytanoyl-CoA 2-hydroxylase (PhyH). | Department of Chemistry [chem.ox.ac.uk]

- 4. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytanoyl-CoA hydroxylase from rat liver. Protein purification and cDNA cloning with implications for the subcellular localization of phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. Purification, molecular cloning, and expression of this compound lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The enzymatic step converting phytanoyl-CoA to 2-hydroxyphytanoyl-CoA

An In-Depth Technical Guide to the Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a 3-methyl branched-chain fatty acid, is a dietary component derived from the phytol (B49457) side chain of chlorophyll, found in dairy products and the fat of ruminant animals.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the standard β-oxidation pathway.[2][3] Instead, it undergoes α-oxidation, a process initiated in the peroxisomes, which shortens the fatty acid by one carbon, allowing the resulting product, pristanic acid, to enter the β-oxidation pathway.[4][5]

The first and rate-limiting step in this critical pathway is the hydroxylation of phytanoyl-CoA to this compound. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH).[6][7] A deficiency in PhyH activity leads to the accumulation of phytanic acid, causing a rare, autosomal recessive neurological disorder known as Refsum disease, characterized by severe symptoms including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[6][7] This guide provides a comprehensive technical overview of this enzymatic step, focusing on the enzyme's mechanism, kinetics, relevant experimental protocols, and its central role in cellular metabolism.

The Core Enzyme: Phytanoyl-CoA Hydroxylase (PhyH)

Phytanoyl-CoA hydroxylase (EC 1.14.11.18), also known as phytanoyl-CoA dioxygenase, is the key enzyme responsible for the conversion of phytanoyl-CoA.[1][8]

-

Gene and Localization : In humans, PhyH is encoded by the PHYH gene located on chromosome 10.[6][9] The enzyme contains a peroxisomal targeting signal type 2 (PTS2), which directs it to the peroxisome, the exclusive site of phytanic acid α-oxidation in humans.[4][7][10]

-

Structure and Mechanism : PhyH is a member of the Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenase superfamily.[8][11] Its catalytic activity requires the binding of Fe(II) in the active site, coordinated by a conserved triad (B1167595) of amino acid residues (two histidines and one aspartate).[8][12] The reaction mechanism involves the ordered binding of 2-oxoglutarate, followed by the substrate, phytanoyl-CoA.[8] Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-OG to form succinate (B1194679) and CO2, which generates a highly reactive iron(IV)-oxo species that hydroxylates the α-carbon of phytanoyl-CoA.[8]

The overall reaction is as follows: Phytanoyl-CoA + 2-Oxoglutarate + O₂ → this compound + Succinate + CO₂[8]

Quantitative Data

Enzyme Kinetics

Kinetic parameters for recombinant human PhyH have been determined, providing insight into its catalytic efficiency. The following table summarizes the key values for the wild-type enzyme and a clinically observed mutant.

| Enzyme Form | Substrate | Km (µM) | Vmax (relative units) | Coupling Ratio (2-OG:Substrate) |

| Wild-Type | Phytanoyl-CoA | - | - | ~1:1 |

| Wild-Type | 2-Oxoglutarate | - | - | - |

| Q176K Mutant | Phytanoyl-CoA | - | ~16% of Wild-Type | ~3.5:1 |

| Q176K Mutant | 2-Oxoglutarate | - | ~57% of Wild-Type | - |

Data sourced from studies on recombinant human PAHX (PhyH).[13] The Q176K mutation leads to significant uncoupling of 2-oxoglutarate consumption from substrate hydroxylation.

Substrate Specificity

PhyH exhibits a specific requirement for 3-methyl-branched acyl-CoAs. It does not act on straight-chain or other branched-chain fatty acids.

| Substrate | Activity | Reference |

| Phytanoyl-CoA | Yes | [14][15] |

| 3-Methylhexadecanoyl-CoA | Yes | [14][15] |

| Other 3-methylacyl-CoA esters (chain length ≥ C7) | Yes | [15] |

| 3-Ethylacyl-CoA | Yes | [15] |

| 3-Propylacyl-CoA | Poor | [15] |

| 2-Methyl-branched acyl-CoAs | No | [14][15] |

| 4-Methyl-branched acyl-CoAs | No | [14][15] |

| Long/Very long straight-chain acyl-CoAs | No | [14][15] |

| 3-Methylhexadecanoic acid (free acid) | No | [14] |

Experimental Protocols

Protocol 1: Purification of Recombinant Human PhyH

This protocol describes the expression and purification of a polyhistidine-tagged human PhyH from E. coli, a common method for obtaining active enzyme for functional studies.[14][16]

-

Gene Cloning and Expression Vector: The full-length human PHYH cDNA is cloned into an expression vector (e.g., pET series) containing an N-terminal polyhistidine (His₆) tag.

-

Transformation and Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (e.g., in LB broth with appropriate antibiotic) and grown overnight. This is then used to inoculate a larger culture volume.

-

Induction of Expression: The culture is grown at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is incubated for an additional 3-4 hours at a lower temperature (e.g., 25-30°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, and protease inhibitors). The cells are lysed by sonication on ice.

-

Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged PhyH is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PhyH is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C in aliquots. Protein purity is assessed by SDS-PAGE.

Protocol 2: In Vitro Phytanoyl-CoA Hydroxylase Activity Assay

This assay measures the conversion of phytanoyl-CoA to this compound. It relies on the synthesis of the substrate and analysis of the product by HPLC or mass spectrometry.[17]

-

Substrate Synthesis: Phytanoyl-CoA is synthesized from phytanic acid and Coenzyme A. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis methods.[17]

-

Reaction Mixture: The standard reaction mixture (e.g., 100 µL final volume) should contain:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified recombinant PhyH (5-10 µg)

-

Phytanoyl-CoA (e.g., 50 µM)

-

2-Oxoglutarate (e.g., 200 µM)

-

FeSO₄ (e.g., 50 µM)

-

Ascorbate (e.g., 1 mM, to maintain iron in the reduced state)

-

Catalase (to remove H₂O₂ which can damage the enzyme)

-

-

Reaction Initiation and Incubation: The reaction is initiated by adding the substrate, phytanoyl-CoA. The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by adding an organic solvent mixture (e.g., methanol/chloroform). The lipids are extracted into the organic phase.

-

Analysis: The extracted products are dried, derivatized (if necessary for detection), and analyzed.

-

HPLC Analysis: The product, this compound, can be separated from the substrate using reverse-phase HPLC and quantified by UV detection.[17]

-

Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and specific method for identifying and quantifying the this compound product.

-

Visualizations

Enzymatic Reaction

Caption: Reaction catalyzed by Phytanoyl-CoA Hydroxylase (PhyH).

Alpha-Oxidation Pathway

References

- 1. byjus.com [byjus.com]

- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 9. medlineplus.gov [medlineplus.gov]

- 10. Phytanoyl-CoA hydroxylase from rat liver. Protein purification and cDNA cloning with implications for the subcellular localization of phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and mechanistic studies on the peroxisomal oxygenase phytanoyl-CoA 2-hydroxylase (PhyH). | Department of Chemistry [chem.ox.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Understanding the Genetic Basis of 2-Hydroxyphytanoyl-CoA Lyase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyphytanoyl-CoA lyase (HACL1) is a critical peroxisomal enzyme involved in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, leads to severe neurological disorders such as Refsum disease. Deficiency in HACL1 disrupts this metabolic pathway, resulting in the buildup of phytanic acid and its derivatives. This technical guide provides a comprehensive overview of the genetic basis of HACL1 deficiency, drawing primarily from research on murine models due to the absence of definitively diagnosed human cases. This document outlines the function of the HACL1 enzyme, the metabolic consequences of its deficiency, and the methodologies used to study this condition. It is intended to serve as a foundational resource for researchers and professionals in drug development focused on inherited metabolic disorders.

Introduction to this compound Lyase (HACL1)

This compound lyase, encoded by the HACL1 gene, is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a pivotal role in the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids, most notably phytanic acid.[1][2] Unlike straight-chain fatty acids, phytanic acid cannot be metabolized through beta-oxidation due to the presence of a methyl group on its beta-carbon.[3][4] Alpha-oxidation is a multi-step process that removes a single carbon from the carboxyl end of the fatty acid, allowing for its further degradation.[4][5] HACL1 catalyzes the cleavage of this compound into pristanal (B217276) and formyl-CoA.[1][6] Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[3][5]

While a definitive deficiency of HACL1 has not been described in humans, studies on Hacl1 knockout mouse models have been instrumental in elucidating the potential pathophysiology of such a condition.[7][8] These models indicate that while a deficiency may be asymptomatic under normal dietary conditions, a diet rich in phytol, a precursor to phytanic acid, can trigger a pathological state resembling Refsum disease.[7][8]

The Genetics of HACL1 Deficiency

The human HACL1 gene is located on chromosome 3 at position 3p25.1.[9] A defect in this gene would be inherited in an autosomal recessive manner. Although no specific disease-causing mutations have been identified in humans, research in mouse models involves the targeted knockout of the Hacl1 gene to study the effects of its absence.[7][8]

The existence of a second, HACL1-unrelated lyase, HACL2, located in the endoplasmic reticulum, has been proposed as a potential compensatory mechanism.[7] This may explain the lack of a severe phenotype in Hacl1 knockout mice on a standard diet.[7]

Metabolic and Clinical Manifestations

Based on studies in Hacl1 deficient mice, the primary biochemical consequence of HACL1 deficiency is the accumulation of phytanic acid and 2-hydroxyphytanic acid, particularly in the liver and serum, upon dietary loading with phytol.[5][8][10] Conversely, a significant decrease in the odd-chain fatty acid heptadecanoic acid has also been observed in the liver of these mice.[10]

The clinical phenotype in phytol-fed Hacl1 knockout mice includes:

-

Significant weight loss[8]

-

Absence of abdominal white adipose tissue[8]

-

Hepatomegaly[8]

-

Reduced hepatic glycogen (B147801) and triglycerides[8]

These manifestations are consistent with a Refsum-like disorder.[8]

Data Presentation

The following tables summarize the key quantitative findings from studies on Hacl1 knockout (KO) mice fed a phytol-enriched diet compared to wild-type (WT) controls.

Table 1: Fatty Acid Profile in Liver of Hacl1 KO Mice

| Fatty Acid | Change in Hacl1 KO Mice | Significance | Reference |

| Phytanic Acid | Significantly Elevated | p < 0.01 | [5][10] |

| 2-Hydroxyphytanic Acid | Significantly Elevated | p < 0.01 | [5][10] |

| Heptadecanoic Acid | Significantly Reduced | p < 0.01 | [5][10] |

Table 2: Phenotypic Changes in Phytol-Fed Hacl1 KO Mice

| Parameter | Observation in Hacl1 KO Mice | Reference |

| Body Weight | Significant Loss | [8] |

| Abdominal Adipose Tissue | Absent | [8] |

| Liver | Enlarged and Mottled | [8] |

| Hepatic Glycogen | Reduced | [8] |

| Hepatic Triglycerides | Reduced | [8] |

Experimental Protocols

While detailed, step-by-step protocols are often proprietary, this section outlines the principles and key stages of the methodologies used to investigate HACL1 deficiency.

Genetic Analysis of the HACL1 Gene

Principle: To identify potential mutations in the HACL1 gene, standard DNA sequencing techniques are employed. This involves isolating genomic DNA from a subject, amplifying the HACL1 gene, and then determining the nucleotide sequence.

Methodology Overview:

-

DNA Extraction: Genomic DNA is isolated from a patient's blood or tissue sample using commercially available kits.

-

Polymerase Chain Reaction (PCR): The coding regions and exon-intron boundaries of the HACL1 gene are amplified using specific primers.

-

DNA Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing or next-generation sequencing (NGS) to identify any variations from the reference sequence.

-

Sequence Analysis: The obtained sequence is compared to the known HACL1 gene sequence to identify any potential pathogenic mutations.

Measurement of HACL1 Enzyme Activity

Principle: The activity of the HACL1 enzyme is determined by measuring the rate at which it converts its substrate, this compound, into its products, pristanal and formyl-CoA.

Methodology Overview:

-

Sample Preparation: A cell or tissue homogenate is prepared to release the cellular contents, including the HACL1 enzyme.

-

Enzyme Reaction: The homogenate is incubated with the substrate, this compound, in a buffered solution at a controlled temperature and pH.

-

Product Quantification: The reaction is stopped after a specific time, and the amount of pristanal or formyl-CoA produced is measured. This can be done using various analytical techniques, such as high-performance liquid chromatography (HPLC) or spectrophotometric assays.

-

Activity Calculation: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the sample.

Analysis of Fatty Acid Metabolites

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the various fatty acids in a biological sample.[3]

Methodology Overview:

-

Lipid Extraction: Total lipids are extracted from plasma or tissue samples.

-

Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release the fatty acids, which are then converted into their more volatile methyl ester derivatives.[3]

-

GC-MS Analysis: The fatty acid methyl esters are injected into a gas chromatograph, where they are separated based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions, allowing for their identification and quantification.[3][6]

-

Data Analysis: The levels of phytanic acid, 2-hydroxyphytanic acid, and other relevant fatty acids are determined by comparing their peak areas to those of known standards.

Visualizations

Signaling Pathways

Caption: Peroxisomal alpha-oxidation of phytanic acid.

Experimental Workflows

Caption: Hypothetical diagnostic workflow for HACL1 deficiency.

Logical Relationships

Caption: Pathophysiological cascade in HACL1 deficiency.

Conclusion

The study of this compound lyase deficiency, primarily through the lens of animal models, has provided significant insights into the critical role of alpha-oxidation in fatty acid metabolism. While a human HACL1 deficiency remains to be definitively characterized, the available evidence strongly suggests that it would manifest as a Refsum-like disorder, particularly with dietary exposure to phytanic acid precursors. The methodologies and findings presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this rare metabolic disorder, develop diagnostic tools, and explore potential therapeutic interventions. Future research should focus on identifying individuals with HACL1 mutations to fully understand the human phenotype and the efficacy of potential treatments.

References

- 1. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HACL1 (gene) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Early Studies on the Accumulation of Phytanic Acid and Its Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of phytanic acid metabolism and its accumulation in human disease is a fascinating journey that began in the mid-20th century, laying the groundwork for our current understanding of peroxisomal disorders. This technical guide delves into the seminal early research that first identified phytanic acid, linked its accumulation to a debilitating neurological condition, and began to unravel the metabolic pathways governing its breakdown. We will explore the pioneering work of researchers who, with the analytical tools of their time, made groundbreaking discoveries that continue to inform research and therapeutic development today. This document provides a detailed look at the quantitative data from these early studies, the experimental protocols employed, and the logical frameworks that guided this foundational research.

The Discovery of Phytanic Acid and its Link to Refsum Disease

In 1963, the German scientists Klenk and Kahlke made a pivotal discovery while investigating the lipid composition of tissues from a patient with a rare neurological disorder known as Refsum disease. They identified an unusual branched-chain fatty acid, 3,7,11,15-tetramethylhexadecanoic acid, which they named phytanic acid, accumulating in the patient's organs. This finding, published in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, marked the first time a specific metabolic defect was linked to this inherited neurological syndrome.